molecular formula C23H25NO5 B12980689 (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

(2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid

Cat. No.: B12980689
M. Wt: 395.4 g/mol
InChI Key: LDKHGFYFIBBLAC-ZGDBYOLNSA-N
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Description

(2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.

    Formation of the acetic acid derivative: The protected amino group is then reacted with a suitable acetic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its potential role in biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)acetic acid: Similar structure but with a benzyl group instead of a cyclohexyl group.

Uniqueness

The uniqueness of (2R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxycyclohexyl)acetic acid lies in its cyclohexyl group, which provides distinct steric and electronic properties compared to its phenyl and benzyl analogs. This can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-hydroxycyclohexyl)acetic acid

InChI

InChI=1S/C23H25NO5/c25-15-11-9-14(10-12-15)21(22(26)27)24-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21,25H,9-13H2,(H,24,28)(H,26,27)/t14?,15?,21-/m1/s1

InChI Key

LDKHGFYFIBBLAC-ZGDBYOLNSA-N

Isomeric SMILES

C1CC(CCC1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1CC(CCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

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